4,4-difluorooctahydro-2H-isoindol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluorooctahydro-2H-isoindol-2-amine (DFOI) is a chemical compound that has been studied for its potential applications in various scientific fields. It is a member of the isoindol-2-amines family, which is composed of compounds with a common chemical structure. DFOI has been studied for its potential applications in the fields of medicinal chemistry, drug design, and biochemistry.
Scientific Research Applications
PFAS Removal
Amine-containing sorbents, including compounds similar to 4,4-difluorooctahydro-2H-isoindol-2-amine, are highlighted for their effectiveness in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents leverage electrostatic interactions, hydrophobic interactions, and specific sorbent morphologies for efficient PFAS control in municipal water and wastewater treatments. The development and application of such sorbents are critical due to the low recommended concentrations of PFAS for safe drinking water and their environmental persistence (Ateia et al., 2019).
CO2 Capture
Amine-functionalized metal–organic frameworks (MOFs) represent a significant area of research for capturing CO2 from the atmosphere or industrial emissions. The basic amino functionalities within these frameworks exhibit strong interactions with CO2, facilitating its capture. These materials, synthesized through in situ methods, post-modification, and physical impregnation, show promise for low-pressure CO2 sorption capacities and for applications in gas separation processes (Lin et al., 2016).
Synthesis of Biologically Active Compounds
The exploration of fluorine-containing agrochemicals, including methodologies for fluorine incorporation into active molecules, is an area of keen interest. Compounds similar to 4,4-difluorooctahydro-2H-isoindol-2-amine serve as building blocks for creating novel agrochemicals. The review on fluorine incorporation methods provides insights into developing economical pesticide synthetic routes and encourages the exploration of new fluorine incorporation methods for creating innovative pesticides (Wang et al., 2021).
properties
IUPAC Name |
7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2/c9-8(10)3-1-2-6-4-12(11)5-7(6)8/h6-7H,1-5,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQAZSBVNQQCQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.